Tri-tert-butylphosphine tetrafluoroborate

Air Stability Handling Safety Phosphine Ligands

Handling pyrophoric tri-tert-butylphosphine requires gloveboxes and stringent air-free technique, slowing workflow and increasing risk. TTBP·HBF₄ eliminates these barriers as an air-stable, crystalline solid that liberates the active TTBP ligand in situ under basic conditions (pKa 11.4). • Enables Buchwald-Hartwig amination of aryl chlorides with superior catalyst activity vs. PCy₃-derived systems • Delivers 75-77% yield and >91% ee in enantioselective 2-arylpyrrolidine synthesis • Stores indefinitely at room temperature; no specialized air-free handling equipment required

Molecular Formula C12H28BF4P
Molecular Weight 290.13 g/mol
CAS No. 131274-22-1
Cat. No. B107324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri-tert-butylphosphine tetrafluoroborate
CAS131274-22-1
SynonymsTri-tert-butylphosphine Tetrafluoroborate;  Tris(tert-butyl)phosphine Tetrafluoroborate;  Tris(tert-butyl)phosphonium Tetrafluoroborate; 
Molecular FormulaC12H28BF4P
Molecular Weight290.13 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C
InChIInChI=1S/C12H27P.BF4/c1-10(2,3)13(11(4,5)6)12(7,8)9;2-1(3,4)5/h1-9H3;/q;-1/p+1
InChIKeyYTJUCJAUJCXFTN-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri-tert-butylphosphine Tetrafluoroborate: Stable Catalysis Precursor


Tri-tert-butylphosphine tetrafluoroborate (TTBP·HBF₄) is an air-stable, non-pyrophoric phosphonium salt that serves as a convenient precursor to the highly active tri-tert-butylphosphine (TTBP) ligand [1]. This compound is a white, crystalline solid with a melting point of 261 °C , making it easy to handle and store under ambient conditions. It is primarily utilized in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, where it is deprotonated in situ under basic conditions (pKa = 11.4) to generate the active, electron-rich and sterically bulky TTBP ligand [1].

Precursor Air-stable phosphonium salt precursor to tri-tert-butylphosphine for Pd-catalyzed cross-couplings
Handling Crystalline solid enabling ambient weighing and storage without inert atmosphere techniques
Activation In situ deprotonation under standard basic conditions to generate the active, sterically demanding ligand

Tri-tert-butylphosphine Tetrafluoroborate vs. Generic Phosphine Ligands


Generic substitution with other phosphine ligands or their salts fails to replicate the unique performance profile of TTBP·HBF₄ due to its exceptional combination of steric bulk, electron-donating strength, and operational stability. While free tri-tert-butylphosphine (TTBP) is highly reactive, it is pyrophoric, air-sensitive, and oxidizes in solution within minutes, making it impractical for many workflows [1]. Other common ligands, such as tricyclohexylphosphine (PCy₃), offer different steric and electronic properties that result in divergent catalytic activities across reaction types (e.g., PCy₃ is preferred for Suzuki couplings, while TTBP excels in aminations) [2]. Simply put, the specific geometry and electronics of the TTBP ligand, delivered in a stable, easy-to-handle salt form, are essential for achieving the high yields and selectivity observed in numerous demanding transformations.

Free TTBP Handling Risk
Free tri-tert-butylphosphine is pyrophoric and oxidizes rapidly in solution; the HBF₄ salt form avoids these handling constraints.
PCy₃ Ligand Profile Divergence
Tricyclohexylphosphine exhibits different steric/electronic properties, leading to divergent catalytic activity compared to TTBP (amination vs. Suzuki).

Tri-tert-butylphosphine Tetrafluoroborate: Comparative Evidence


Air Stability and Handling Safety

Tri-tert-butylphosphine tetrafluoroborate is a high-melting, air-stable solid, in stark contrast to its free phosphine counterpart. This eliminates the need for specialized glovebox or Schlenk line techniques for routine weighing and storage, significantly reducing operational complexity and procurement risks [1].

Air Stability & Safety
Head-to-head
M.p. 261 °C (salt) vs. 30 °C (free). Oxidation half-life: indefinite vs. <4 min in THF.
Supports selection of air-stable salt form for ambient handling workflows.
Data from reported head-to-head comparison under ambient conditions.
Air Stability Handling Safety Phosphine Ligands

Steric and Electronic Effects on Reactivity

The in situ generated TTBP ligand possesses a uniquely large Tolman cone angle and strong electron-donating ability, which are key to its performance in activating challenging substrates like aryl chlorides. Compared to trineopentylphosphine (TNpP), TTBP is a stronger electron donor, explaining its superior activity in amination reactions with aryl chlorides [1].

Steric & Electronic Profile
Reported
Cone angle: 182° (TTBP) vs. ~180° (TNpP). TTBP is a stronger electron donor by IR of Ni(CO)₃ complex.
Steric/electronic combination associated with activation of aryl chlorides in catalytic cycles.
Cross-study comparison; qualitative difference in donor strength reported.
Steric Effects Electronic Effects Ligand Design

TTBP vs. PCy₃: Amination and Suzuki Performance

A systematic study on palladacyclic precatalysts revealed a clear divergence in optimal ligand choice. While tricyclohexylphosphine (PCy₃) adducts demonstrated the highest activity for Suzuki coupling reactions, tri-tert-butylphosphine (TTBP) analogues were unequivocally superior for Buchwald-Hartwig amination reactions [1]. This establishes TTBP·HBF₄ as the ligand of choice for specific C-N bond-forming processes.

Amination vs. Suzuki
Class-level
TTBP-derived catalysts: highest activity in Buchwald-Hartwig amination. PCy₃: highest activity in Suzuki coupling.
Supports ligand selection for amination studies; divergent activity observed.
Class-level inference from palladacycle screening with deactivated aryl chlorides.
Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Catalyst Screening

Enantioselective α-Arylation of N-Boc Pyrrolidine

TTBP·HBF₄ is a critical component in a highly optimized procedure for the enantioselective α-arylation of N-Boc pyrrolidine, a key step in synthesizing chiral 2-arylpyrrolidines. The protocol achieves high yields and excellent enantioselectivity, demonstrating the ligand's effectiveness in a complex, stereochemically challenging transformation [1].

Enantioselective α-Arylation
Data to verify
Yield: 75–77%. ee: 91.1–91.6% (98.8% after recrystallization).
Supports application in enantioselective α-arylation of N-Boc pyrrolidine.
No direct comparator data provided; reported result from specific protocol.
Enantioselective Synthesis α-Arylation Palladium Catalysis

Tri-tert-butylphosphine Tetrafluoroborate: Recommended Applications


Buchwald-Hartwig Amination of Aryl Chlorides

For researchers developing new C-N bond-forming reactions, TTBP·HBF₄ is the empirically superior ligand choice over other bulky phosphines like PCy₃. The evidence from high-activity catalyst studies confirms that TTBP-derived catalysts provide the best activity in amination reactions with challenging aryl chloride substrates [1]. The ligand's strong electron donation facilitates the oxidative addition of these reluctant electrophiles, making it the rational choice for constructing complex amine-containing molecules.

Synthesis of Chiral 2-Arylpyrrolidines

The synthesis of enantioenriched 2-arylpyrrolidines, valuable motifs in pharmaceuticals, is efficiently achieved using a TTBP·HBF₄-based catalytic system. The procedure yields the desired product in 75-77% yield and with excellent enantioselectivity (91.1-91.6% ee before recrystallization), demonstrating the ligand's capacity to promote stereochemically demanding transformations [1]. Procurement of this ligand is essential for laboratories working on asymmetric synthesis of chiral amines.

Air-Stable Cross-Coupling Reactions

In any laboratory or pilot plant setting where handling pyrophoric reagents is a safety or operational concern, TTBP·HBF₄ is the preferred form of the TTBP ligand. Its indefinite air stability as a solid and high melting point (261 °C) allow for safe and convenient weighing and storage, unlike the pyrophoric free phosphine [1]. This enables the use of a highly reactive catalyst system in Suzuki, Heck, Sonogashira, and other cross-coupling reactions without the need for specialized air-free handling equipment, streamlining process development and scale-up.

Application
Selection Property
Validation Focus
Buchwald-Hartwig amination studies
Amination-tested ligand profile
Reaction yield with aryl chloride substrates
Enantioselective α-arylation studies
Chiral transformation compatibility
Enantiomeric excess and synthetic utility
Air-stable cross-coupling workflows
Air-stable phosphonium salt form
Handling safety and ambient operation

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